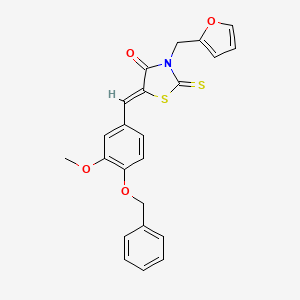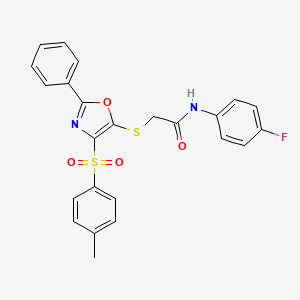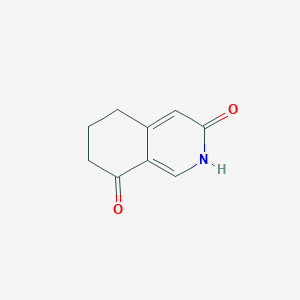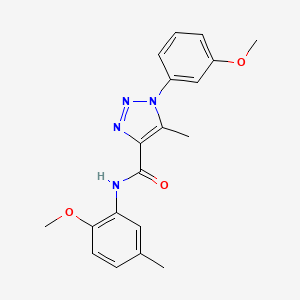
(Z)-5-(4-(benzyloxy)-3-methoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the furan ring is an aromatic heterocycle and could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the polar methoxy and benzyloxy groups could affect the compound’s solubility in different solvents .Applications De Recherche Scientifique
Supramolecular Structures
(Z)-5-(4-(benzyloxy)-3-methoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one, part of the 2-thioxothiazolidin-4-one derivatives, has been studied for its supramolecular structures. Delgado et al. (2005) observed that such compounds form complex sheets and chains of rings through hydrogen bonds, contributing to our understanding of their molecular arrangements (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Antimicrobial Activity
Research on derivatives of this compound has shown significant antimicrobial activity. PansareDattatraya and Devan (2015) synthesized and tested a series of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives, revealing their potential in combating various bacterial strains (PansareDattatraya & Devan, 2015).
Anticancer Properties
These derivatives have also been evaluated for their anticancer properties. Deep et al. (2016) synthesized a novel series of 4-thiazolidinone derivatives and found that certain compounds exhibited significant anticancer activity in vitro (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).
Enzyme Inhibition
A study by Cheng Lingjuan et al. (2012) focused on the inhibitory effect of a similar derivative, (Z)-5-(4-(2-Methoxyethoxy)benzylidene)-2-thioxothiazolidin-4-one, on tyrosinase in yacon. This research contributes to understanding how these compounds can inhibit specific enzymes, which is useful in various biochemical applications (Cheng Lingjuan, Tang Xuejuan, Zhao Liang-zhong, & Li Jin-bing, 2012).
Pro-drug Potential
Berry et al. (1997) explored the potential of a 5-nitrofuran-2-ylmethyl group as a bioreductively activated pro-drug system. Their findings suggest that derivatives of thioxothiazolidin-4-one could be used in developing pro-drugs for targeting hypoxic solid tumours (Berry, Watson, Whish, & Threadgill, 1997).
Structural Analysis
Khelloul et al. (2016) conducted a comprehensive study on the crystal structure and computational analysis of a thiazolidin-4-one derivative. This research provides valuable insight into the molecular and solid state structure of these compounds, which is crucial for their application in various fields (Khelloul, Toubal, Benhalima, Rahmani, Chouaih, Djafri, & Hamzaoui, 2016).
Orientations Futures
Propriétés
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S2/c1-26-20-12-17(9-10-19(20)28-15-16-6-3-2-4-7-16)13-21-22(25)24(23(29)30-21)14-18-8-5-11-27-18/h2-13H,14-15H2,1H3/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQYWZPUIANKTH-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(4-(benzyloxy)-3-methoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Thiophen-3-yl)methyl]amino}benzoic acid](/img/structure/B2640439.png)


![N-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2640446.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide](/img/structure/B2640449.png)

![6-Bromo-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B2640452.png)
![3,4,5,6-tetrachloro-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2640453.png)
![3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine](/img/structure/B2640454.png)
![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2640455.png)
![N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2640456.png)

![N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2640458.png)